molecular formula C15H23NO5 B044188 Atpenin B CAS No. 119509-26-1

Atpenin B

Cat. No. B044188
M. Wt: 297.35 g/mol
InChI Key: UQWHXKHYKUVKKD-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atpenin B is a natural compound that has been recently identified as a potent inhibitor of mitochondrial complex II. This compound is a member of the atpenin family, which was first isolated from the myxobacterium Chondromyces crocatus. Atpenin B has been found to have several potential applications in scientific research, particularly in the study of mitochondrial function and energy metabolism.

Scientific Research Applications

Antifungal Properties

Atpenin B, produced by Penicillium sp. FO-125, has demonstrated significant antifungal properties. It is specifically active against filamentous fungi, including Trichophyton sp. The molecular structure of Atpenin B, along with its analogs A4 and A5, has been a subject of interest due to these antifungal capabilities (Ōmura et al., 1988).

Impact on Mitochondrial Complex II

Atpenin B has been identified as a potent and specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). This property has led to its use in elucidating the biochemical and structural properties of complex II and determining its physiological roles in mammalian tissues. The inhibition of mitochondrial complex II is a critical aspect of Atpenin B's action mechanism (Miyadera et al., 2003).

Cellular Impact

Studies have shown that Atpenin B can inhibit the growth of Raji cells (a type of human lymphoma cell), primarily by inhibiting protein and DNA synthesis. This is achieved through the inhibition of the ATP-generating system in cells, leading to decreased cellular adenosine triphosphate (ATP) levels (Oshino et al., 1990).

Biosynthesis and Chemical Synthesis

The biosynthesis of Atpenin B involves multiple iterative enzymes, including a methyltransferase and a flavin-dependent monooxygenase. This complex biosynthetic pathway is crucial for understanding the natural production of Atpenin B and related compounds (Bat-Erdene et al., 2020). Additionally, the stereoselective total synthesis of Atpenin B has been achieved, which provides a foundation for the development of new analogs and derivatives for further study and potential application (Ohtawa et al., 2012).

properties

CAS RN

119509-26-1

Product Name

Atpenin B

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

3-[(2S,4R)-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one

InChI

InChI=1S/C15H23NO5/c1-6-8(2)7-9(3)11(17)10-12(18)13(20-4)15(21-5)16-14(10)19/h8-9H,6-7H2,1-5H3,(H2,16,18,19)/t8-,9+/m1/s1

InChI Key

UQWHXKHYKUVKKD-BDAKNGLRSA-N

Isomeric SMILES

CC[C@@H](C)C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O

SMILES

CCC(C)CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Canonical SMILES

CCC(C)CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atpenin B
Reactant of Route 2
Atpenin B
Reactant of Route 3
Atpenin B
Reactant of Route 4
Atpenin B
Reactant of Route 5
Atpenin B
Reactant of Route 6
Reactant of Route 6
Atpenin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.